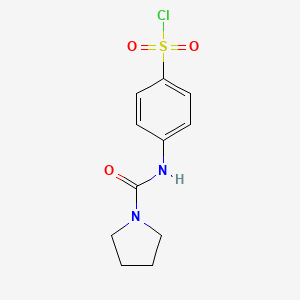
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium is a chemical element with the symbol Nb and atomic number 41 . It is a light grey, crystalline, and ductile transition metal . Niobium is closely associated with tantalum in ores and in properties .
Synthesis Analysis
The formation and growth of niobium oxide nanoparticles have been studied using X-ray total scattering and Pair Distribution Function analysis . The solvothermal synthesis from niobium chloride in benzyl alcohol was studied, and a formation pathway was suggested .Molecular Structure Analysis
The structure and energies of the grain boundaries in niobium and the energies of vacancy formation in them have been calculated by the method of molecular-static simulation . The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing .Chemical Reactions Analysis
Understanding the mechanisms for nanoparticle nucleation and growth is crucial for the development of tailormade nanomaterials . The oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .Physical And Chemical Properties Analysis
Niobium has a Mohs hardness rating similar to pure titanium, and it has similar ductility to iron . The physical and chemical properties of niobium are similar to tantalum .Aplicaciones Científicas De Investigación
High-Performance Lithium-Ion Batteries
Niobium-based oxides have attracted widespread research enthusiasm in the field of energy storage systems, including lithium-ion batteries (LIBs). They have been reported as promising materials for LIBs due to their long-term cyclability, high theoretical/practical capacities, safe operating potential, and excellent structural stability .
Layered Oxide Cathodes for Conventional Lithium-Ion and Solid-State Batteries
Niobium has been featured in many studies exhibiting its advantages as a bulk dopant, where its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance .
Optoelectronic Devices
Niobium-based oxides have been used in a wide range of practical applications such as optoelectronic devices .
Optical Coatings
Niobium-based oxides have also been used in optical coatings .
Catalysis
Niobium-based oxides have been used in catalysis .
Gas Sensors
Niobium-based oxides have been used in gas sensors .
Microelectronics
Niobium-based oxides have been used in microelectronics .
Medical Field
The need for obtaining new materials to replace human body parts that were destroyed or damaged led scientists from different areas of research for developing new biomaterials. Thus, niobium-modified apatite bioceramics have been synthesized and characterized .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the reaction of niobium pentachloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in the presence of a reducing agent to form the desired compound. The reaction is carried out under an inert atmosphere and at elevated temperatures.", "Starting Materials": [ "Niobium pentachloride", "(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol", "(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol", "Reducing agent" ], "Reaction": [ "Step 1: Niobium pentachloride is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol are added to the reaction mixture.", "Step 3: The reducing agent is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a temperature of 80-100°C and stirred for several hours.", "Step 5: The reaction mixture is cooled to room temperature and the desired compound is isolated by filtration and washed with a suitable solvent." ] } | |
Número CAS |
41706-15-4 |
Fórmula molecular |
C55H95Nb2O10 |
Peso molecular |
1102.166 |
Nombre IUPAC |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/5C11H20O2.2Nb/c5*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h5*7,12H,1-6H3;;/p-5/b3*8-7+;2*8-7-;; |
Clave InChI |
ZUEOUJRCENYGJO-OQTKFSAOSA-I |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb].[Nb] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone](/img/structure/B2678509.png)
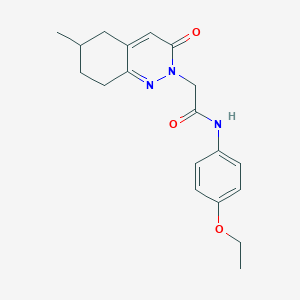
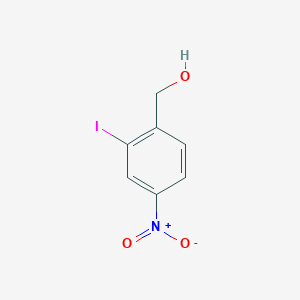
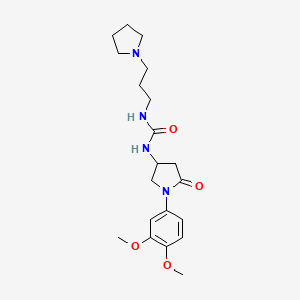
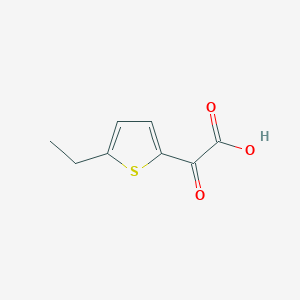
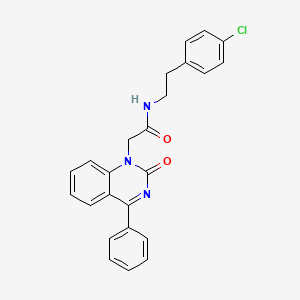
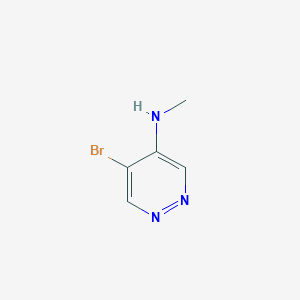
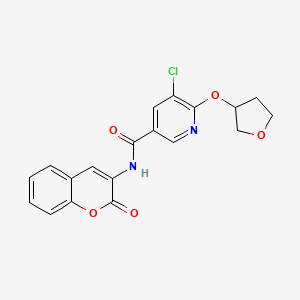
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
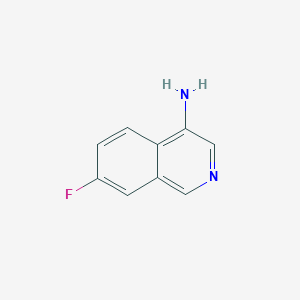
![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)
